molecular formula C16H15NO4 B128303 N-Benzoyl-(2R,3S)-3-phenylisoserine CAS No. 132201-33-3

N-Benzoyl-(2R,3S)-3-phenylisoserine

Cat. No.: B128303
CAS No.: 132201-33-3
M. Wt: 285.29 g/mol
InChI Key: HYJVYOWKYPNSTK-UONOGXRCSA-N
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Description

N-Benzoyl-(2R,3S)-3-phenylisoserine is a chiral compound that plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of the anticancer drug paclitaxel. This compound is characterized by its unique stereochemistry, which is essential for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoyl-(2R,3S)-3-phenylisoserine can be synthesized through several methods. One common approach involves the stereoselective microbial or enzymatic reduction of 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester. This process utilizes specific microbial cultures such as Hansenula polymorpha and Candida fabianii, which effectively reduce the keto compound to the desired alcohol with high enantiomeric excess .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves multi-step chemical processes starting from chiral imines and ketene acetals. These methods are optimized for large-scale production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-(2R,3S)-3-phenylisoserine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reduction of this compound is its corresponding alcohol, which is a key intermediate in the synthesis of paclitaxel .

Scientific Research Applications

N-Benzoyl-(2R,3S)-3-phenylisoserine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which is crucial for its role in the synthesis of paclitaxel. Its ability to be synthesized through both microbial and chemical methods also adds to its versatility and importance in pharmaceutical research and production .

Properties

IUPAC Name

(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJVYOWKYPNSTK-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157433
Record name N-Benzoyl-3-phenylisoserine, (2R,3S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132201-33-3
Record name (2R,3S)-N-Benzoyl-3-phenylisoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132201-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-3-phenylisoserine, (2R,3S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoyl-3-phenylisoserine, (2R,3S)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzoyl-(2R,3S)-3-phenylisoserine
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Record name N-BENZOYL-3-PHENYLISOSERINE, (2R,3S)-
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Synthesis routes and methods I

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Synthesis routes and methods II

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reacting said 3-phenyl-isoserine derivative with said benzoyl chloride in sodium bicarbonate to form N-benzoyl-3-phenyl-isoserine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is N-Benzoyl-(2R,3S)-3-phenylisoserine important in pharmaceutical research?

A1: This compound is a key component of paclitaxel, a potent anti-cancer drug used to treat various cancers. Its presence is crucial for paclitaxel's biological activity. []

Q2: What are the common synthetic approaches to obtain this compound?

A2: Researchers have explored various synthetic routes, including:

  • Classical Resolution: A practical and cost-effective method using readily available starting materials and a resolution technique to isolate the desired enantiomer. []
  • Chiral Ester Enolate-Imine Condensation: This highly efficient asymmetric synthesis utilizes chiral β-lactams as intermediates to achieve high enantiomeric excess. [, ]
  • Oxidative Cleavage of Alkene Precursors: This approach employs oxidants like KMnO4-NaIO4-K2CO3 to cleave alkene precursors, offering an efficient and scalable route. []
  • Asymmetric Aminohydroxylation: This method utilizes osmium-catalyzed asymmetric aminohydroxylation with chiral ligands to synthesize the side chain precursor from isopropyl trans-cinnamate. []

Q3: Can enzymes be used in the synthesis of this compound?

A3: Yes, chemoenzymatic approaches incorporating enzymes like nitrile hydratases and nitrilases have shown promise in selectively hydrolyzing specific precursors to yield the desired side chain. []

Q4: Has this compound been found in nature?

A4: Yes, surprisingly, this compound was isolated from the needles of the Himalayan Taxus baccata, marking the first report of its natural occurrence. []

Q5: Are there any alternative synthetic strategies being investigated for this compound?

A5: Research is constantly evolving. While the provided articles highlight prevalent methods, exploring alternative approaches like chemoenzymatic synthesis with different enzymes and microorganisms is an active area of study. [, ]

Q6: How do researchers ensure the purity and quality of the synthesized this compound?

A6: Advanced analytical techniques like Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are employed to identify and quantify impurities in both the synthesized compound and the final drug product. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.